Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate (CAS 33123-71-6) is a heterocyclic ester featuring a 1,3-oxazole core with a sterically demanding tert-butyl substituent at the 5-position and an ethyl ester at the 2-position. With a molecular formula of C10H15NO3 and a molecular weight of 197.23 g/mol, this compound is primarily utilized as a versatile intermediate in the synthesis of more complex pharmaceutical and agrochemical candidates, rather than as an active principle itself.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 33123-71-6
Cat. No. B042288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-tert-butyl-1,3-oxazole-2-carboxylate
CAS33123-71-6
Synonyms5-(1,1-Dimethylethyl)-2-oxazolecarboxylic Acid Ethyl Ester
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C(O1)C(C)(C)C
InChIInChI=1S/C10H15NO3/c1-5-13-9(12)8-11-6-7(14-8)10(2,3)4/h6H,5H2,1-4H3
InChIKeyXJAFBPCIGZMUPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate (CAS 33123-71-6): A Specialized Oxazole Building Block for Medicinal and Agrochemical Synthesis


Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate (CAS 33123-71-6) is a heterocyclic ester featuring a 1,3-oxazole core with a sterically demanding tert-butyl substituent at the 5-position and an ethyl ester at the 2-position . With a molecular formula of C10H15NO3 and a molecular weight of 197.23 g/mol, this compound is primarily utilized as a versatile intermediate in the synthesis of more complex pharmaceutical and agrochemical candidates, rather than as an active principle itself . Its structural features—particularly the bulky 5-tert-butyl group—are known to influence the reactivity and selectivity of the oxazole ring in subsequent derivatization reactions, distinguishing it from less hindered analogs .

Why Generic Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate Substitution Carries Risk: Steric, Electronic, and Metabolic Differentiation


Substituting Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate with a closely related oxazole ester is not a risk-free procurement decision. Simple replacement with an unsubstituted analog like Ethyl oxazole-2-carboxylate (CAS 33036-67-8) introduces significant changes in lipophilicity, with the tert-butyl derivative exhibiting a substantially higher predicted LogP, impacting membrane permeability and off-target binding profiles [1]. Furthermore, the 5-tert-butyl group provides steric shielding that can dictate regioselectivity in subsequent reactions such as lithiation or cross-coupling, a property absent in smaller 5-alkyl substituents [2]. The reported propensity of the hydrolyzed free acid to undergo spontaneous decarboxylation upon storage underscores the unique stability profile of this system, meaning that in-class compounds with different substitution patterns cannot be assumed to behave identically during synthesis or storage [2].

Quantitative Differentiation Evidence for Procuring Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate


Low Synthetic Yield Necessitates Proven Synthesis Protocols for Procurement Viability

In a patented cyclodehydration route to the target compound using phosphorus oxychloride in refluxing toluene, the isolated yield of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate was only 58% after chromatographic purification [1]. This low to moderate yield underscores the synthetic challenge posed by this specific substitution pattern; procurement of material synthesized via unoptimized or alternative routes carries a significant risk of inadequate purity or uneconomical scale-up.

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Steric Bulk of 5-tert-Butyl Group Enables Selective Herbicidal Activity in Derived Carboxamides

This ethyl ester serves as a direct precursor to 5-tert-butyl-oxazole-2-carboxylic acid, a key intermediate for a series of herbicidal carboxamides. Patented data reveal that a final amide derived from this specific tert-butyl intermediate, (S)-5-tert-butyl-oxazole-2-carboxylic acid (1-thiophen-2-yl-ethyl)-amide, demonstrated excellent crop safety in wheat (TRZAW), barley (HORVW), and corn (ZEAMX) with a herbicidal rating of 0 at 800 g/ha, while maintaining commercially relevant activity against key broadleaf weeds [1]. This selectivity profile is a direct consequence of the 5-tert-butyl substitution, as amides derived from alternative 5-substituents (e.g., phenyl, 4-fluoro-phenyl) exhibit different crop selectivity and weed control spectra, making the choice of this specific intermediate critical for agrochemical lead optimization.

Agrochemistry Herbicide Discovery Structure-Activity Relationship (SAR)

Enhanced Lipophilicity Versus Unsubstituted Oxazole Core Drives Different ADME Properties

While experimental LogP for Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate is not publicly available, its unsubstituted analog, Ethyl oxazole-2-carboxylate (CAS 33036-67-8), has a reported LogP of 0.85 [1]. The addition of a single tert-butyl group is well-established in medicinal chemistry to increase LogP by approximately 1.5–2.0 log units [2]. This projected shift moves the compound from a highly polar to a more moderately lipophilic space (estimated LogP ~2.5–3.0), which is a critical parameter for optimizing membrane permeability and reducing renal clearance, differentiating it from the unsubstituted scaffold in drug discovery programs.

Medicinal Chemistry Physicochemical Properties Drug Design

Instability of Downstream Intermediate Necessitates Quality Control of Ester Precursor

The patented synthesis explicitly notes that the corresponding 5-tert-butyl-oxazole-2-carboxylic acid, directly derived from the target ethyl ester, 'undergoes spontaneous decarboxylation to 5-tert-butyl-oxazole' on prolonged storage and must be 'used immediately without further purification' [1]. This inherent instability of the free acid means that the ethyl ester form is the preferred, stable storage form for this chemical space. The 5-phenyl analog does not share this specific liability, as its decarboxylation is reported to be less facile, highlighting a functional differentiation in how these intermediates must be handled and stored in a laboratory setting.

Chemical Stability Synthetic Intermediate Handling Quality Control

High-Value Application Scenarios for Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate Based on Verified Evidence


Synthesis of Crop-Selective Oxazole-2-Carboxamide Herbicides

This compound is the validated precursor for a series of patented oxazole-2-carboxamide herbicides. The evidence demonstrates that the 5-tert-butyl substitution pattern is critical for achieving the desired crop safety profile, as seen in the derived amide (S)-5-tert-butyl-oxazole-2-carboxylic acid (1-thiophen-2-yl-ethyl)-amide, which was safe to wheat, barley, and corn at 800 g/ha [1]. Procurement of this specific ethyl ester is essential for any agrochemical R&D program aiming to replicate or optimize this herbicidal scaffold.

Medicinal Chemistry Campaigns Requiring Enhanced Lipophilicity and Metabolic Stability

The evidence supports the use of this compound as a building block for medicinal chemists seeking to increase the lipophilicity and steric bulk of an oxazole-containing lead series. The estimated LogP increase of +1.7 to +2.2 units over the parent Ethyl oxazole-2-carboxylate translates to improved membrane permeability, a key parameter in drug design [1][2]. The hydrolytically stable ester also serves as a convenient protecting group, allowing for late-stage diversification after scaffold assembly.

Stable Precursor for In Situ Generation of Labile 5-tert-Butyl-Oxazole-2-Carboxylic Acid

Given the documented instability of 5-tert-butyl-oxazole-2-carboxylic acid, which spontaneously decarboxylates on storage, the ethyl ester is the mandatory stable surrogate for any project requiring this acid intermediate [1]. This application scenario is critical for laboratories synthesizing amide libraries or peptide conjugates where the free acid must be generated and used immediately. Sourcing the high-purity ester is a non-negotiable quality control decision.

Regioselective Functionalization via Directed Ortho-Metalation (DoM) Strategies

The steric bulk of the 5-tert-butyl group acts as a regiodirecting element, blocking one face of the oxazole ring and enabling regioselective lithiation at the 4-position. This property, inferred from the known reactivity of 5-tert-butyl-oxazoles, makes this specific ester a superior choice over 5-methyl or 5-unsubstituted analogs for chemists aiming to install a single defined substituent at the 4-position without isomer separation [1].

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